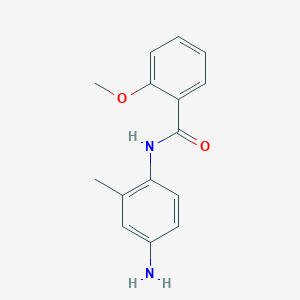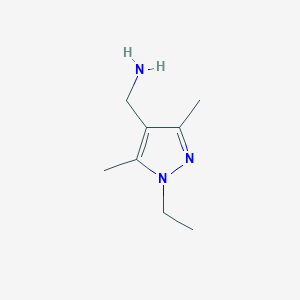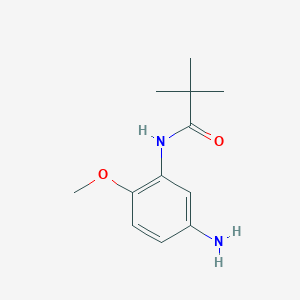
N-(4-Amino-2-methylphenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Amino-2-methylphenyl)-2-methoxybenzamide, also known as AM2M, is a synthetic organic compound that has been used as a research tool in the fields of chemistry, biochemistry, and pharmacology. It is a small molecule that can be easily synthesized and has a wide range of applications in laboratory experiments and scientific research.
Aplicaciones Científicas De Investigación
Antioxidant Potential
Amino-substituted benzamide derivatives, including compounds structurally related to N-(4-Amino-2-methylphenyl)-2-methoxybenzamide, have been explored for their antioxidant capabilities. These compounds act as powerful antioxidants by scavenging free radicals. The electrochemical oxidation mechanisms of these compounds, including their pH-dependent behavior and the formation of quinonediimine derivatives, play a crucial role in their free radical scavenging activity. This research suggests that the structural features of these benzamides, such as the presence of amino groups, significantly influence their antioxidant properties (Jovanović et al., 2020).
Antiviral Activities
N-Phenylbenzamide derivatives, which are chemically related to N-(4-Amino-2-methylphenyl)-2-methoxybenzamide, have shown promising antiviral activities. Specifically, derivatives like 3-amino-N-(4-bromophenyl)-4-methoxybenzamide demonstrated significant activity against enterovirus 71 strains at low micromolar concentrations, indicating their potential as lead compounds for developing new antiviral drugs (Ji et al., 2013).
Molecular Interactions and Structural Insights
The study of molecular interactions and structural characteristics of benzamide derivatives, including those similar to N-(4-Amino-2-methylphenyl)-2-methoxybenzamide, provides valuable insights into their potential applications. For instance, the molecular structure, dimerization, and crystal packing of these compounds can influence their biological activity and interaction with target molecules. Understanding these structural aspects can guide the design of more effective therapeutic agents (Karabulut et al., 2014).
Propiedades
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-9-11(16)7-8-13(10)17-15(18)12-5-3-4-6-14(12)19-2/h3-9H,16H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVKSAJBDXNEKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1355756.png)


![{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1355777.png)









